N-cyclopentyl-6-methylpyrimidin-4-amine
Description
N-cyclopentyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentylamine substituent at position 4 and a methyl group at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties, often modulated by substituents on the aromatic core .
Properties
IUPAC Name |
N-cyclopentyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-6-10(12-7-11-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQBQFUJCNZJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-methylpyrimidin-4-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with cyclopentylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydride, potassium carbonate; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-6-methylpyrimidin-4-one, while reduction could produce this compound derivatives with different functional groups .
Scientific Research Applications
N-cyclopentyl-6-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes . For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituents on the pyrimidine ring significantly influence physicochemical properties such as solubility, melting point, and stability. Below is a comparison of N-cyclopentyl-6-methylpyrimidin-4-amine with key analogs:
Key Research Findings
- Hydrogen Bonding: Analogs with methoxy or amino groups (e.g., compound 47) form intramolecular hydrogen bonds, stabilizing conformations critical for bioactivity .
- Electron Modulation : Electron-withdrawing groups (e.g., chloro in compound 46) enhance electrophilicity, favoring interactions with biological targets like enzymes or microtubules .
Biological Activity
N-cyclopentyl-6-methylpyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a cyclopentyl group and a methyl group at specific positions. Its molecular formula is with a molecular weight of approximately 220.29 g/mol. The structural representation can be denoted using various chemical notations, including SMILES and InChI formats.
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) , an essential enzyme that regulates cell cycle progression. By inhibiting CDK2 activity, this compound disrupts normal cell cycle transitions, leading to significant inhibition of cell growth and proliferation. The biochemical pathways affected include:
- Cell Cycle Regulation : Inhibition of CDK2 results in cell cycle arrest, particularly in the G1 phase.
- Apoptosis Induction : The compound may also trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Biological Activity and Research Findings
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Studies have shown that this compound effectively reduces the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, treatment with this compound resulted in a dose-dependent decrease in cancer cell proliferation in vitro.
- Enzyme Modulation : The compound has been identified as a modulator of kinases involved in cancer progression. Its interaction with CDK2 has been highlighted as a promising target for therapeutic intervention in malignancies characterized by dysregulated cell division.
- Potential Therapeutic Applications : Given its ability to inhibit key enzymes involved in tumor growth, this compound is being explored for its potential use in treating various cancers, including breast and prostate cancers.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| 1 | MDA-MB 468 (breast cancer) | 0, 5, 10, 20 | Significant reduction in viability at 20 µM |
| 2 | PC3 (prostate cancer) | 0, 5, 10 | Induction of apoptosis at higher concentrations |
| 3 | HeLa (cervical cancer) | 0, 1, 5, 10 | G1 phase arrest observed at 10 µM |
These studies indicate that this compound possesses potent anticancer activity across multiple cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
